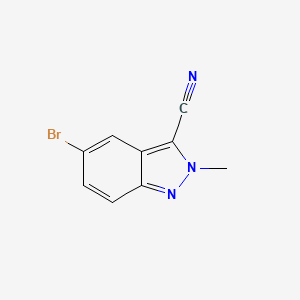

5-Bromo-2-methyl-2H-indazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-indazole-3-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted indazole derivative .

Applications De Recherche Scientifique

5-Bromo-2-methyl-2H-indazole-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indazole derivatives.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carbonitrile is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine and nitrile groups may enhance binding affinity and specificity to these targets, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-3-isopropyl-2-methyl-2H-indazole: Similar structure with an isopropyl group instead of a nitrile group.

5-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group at the 2-position.

2-Methyl-2H-indazole-3-carbonitrile: Lacks the bromine atom at the 5-position

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and nitrile groups can influence its interactions with molecular targets, making it a valuable compound for research and development .

Activité Biologique

5-Bromo-2-methyl-2H-indazole-3-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a unique bicyclic structure comprising an indazole core with a bromine atom and a cyano group. Its molecular formula is C8H7BrN2 with a molecular weight of approximately 236.07 g/mol. The presence of these substituents enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that certain indazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. While specific data on this compound is limited, its structural similarities to known anticancer agents suggest potential efficacy in this area.

Antimicrobial Activity

Indazoles have been evaluated for their antimicrobial properties. A study highlighted that various indazole derivatives possess antiprotozoal activity against pathogens like Giardia intestinalis and Entamoeba histolytica, often outperforming traditional drugs such as metronidazole . Although direct studies on this compound are lacking, its chemical structure suggests it may share similar antimicrobial effects.

The precise mechanism of action for this compound is not well-documented; however, indazole derivatives typically exert their effects by interacting with molecular targets such as enzymes and receptors. The bromine and cyano groups may enhance binding affinity to these targets, influencing various biochemical pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes. One reported method involves the reaction of 5-bromo-2-methylaniline with cyanogen bromide in the presence of a triethylamine base, yielding the desired compound. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoindazole | Bromine at the 5-position | Known for kinase inhibition |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Carboxylate group at C3 | Exhibits cytotoxicity against tumor cells |

| 7-Bromo-1H-indazole | Bromine substitution at the 7-position | Potential anti-inflammatory properties |

| 5-Chloro-2-methylindazole | Chlorine instead of bromine | Similar kinase inhibition potential |

This table illustrates how the specific combination of bromine and cyano groups in this compound may confer distinct biological properties compared to other indazoles.

Case Studies and Research Findings

While direct case studies focusing solely on this compound are sparse, related research on indazoles suggests promising avenues for further investigation:

- Anticancer Activity : Indazoles have been shown to inhibit key signaling pathways in cancer cells, suggesting that derivatives like this compound could be explored in cancer therapy.

- Antimicrobial Efficacy : Studies indicate that indazoles can effectively combat various pathogens, warranting further research into their application as antimicrobial agents.

Propriétés

IUPAC Name |

5-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAJAEATGYIFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.